Cas no 1019008-11-7 (2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid)
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
- 2-(3-pyridin-3-ylpyrazol-1-yl)acetic acid
- 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
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- Inchi: 1S/C10H9N3O2/c14-10(15)7-13-5-3-9(12-13)8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15)
- InChI Key: WNMTWFKZUJRIEJ-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC(C2C=NC=CC=2)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- XLogP3: 0.5
- Topological Polar Surface Area: 68
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P169531-100mg |
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic Acid |
1019008-11-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P169531-500mg |
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic Acid |
1019008-11-7 | 500mg |
$ 320.00 | 2022-06-03 | ||
| TRC | P169531-1g |
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic Acid |
1019008-11-7 | 1g |
$ 475.00 | 2022-06-03 | ||
| Life Chemicals | F2198-2223-0.25g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-2223-0.5g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-2223-1g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-2223-2.5g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-2223-5g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-2223-10g |
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |
1019008-11-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic Acid: A Comprehensive Overview
2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, identified by the CAS number 1019008-11-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyridine ring fused with a pyrazole moiety and an acetic acid group, has been extensively studied for its potential applications in drug discovery and materials science.
The molecular structure of 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is particularly noteworthy due to the presence of the pyrazole ring, which is known for its versatility in forming hydrogen bonds and exhibiting aromaticity. The pyridine substituent further enhances the compound's electronic properties, making it a promising candidate for various chemical reactions and biological assays. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most compelling aspects of this compound is its role in modern drug discovery. Researchers have utilized its structure to design novel small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in Nature Communications demonstrated that derivatives of 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exhibit potent inhibitory activity against a specific protein kinase, paving the way for potential therapeutic interventions.
In addition to its pharmacological applications, this compound has also found relevance in materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. Recent advancements in asymmetric catalysis have leveraged the unique electronic properties of 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, demonstrating its utility in enantioselective reactions—a critical aspect of modern organic synthesis.
The synthesis of 2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through cyclization reactions involving hydrazines and carbonyl compounds. The subsequent introduction of the pyridine substituent and the acetic acid group requires precise control over reaction conditions to ensure high yields and purity. Recent optimizations in these synthetic protocols have significantly improved the overall efficiency, making this compound more accessible for large-scale studies.
From an environmental standpoint, there is growing interest in understanding the biodegradability and ecological impact of CAS No. 1019008-11. Preliminary studies suggest that under aerobic conditions, this compound undergoes microbial degradation, though further research is needed to fully characterize its environmental fate. This information is crucial for ensuring sustainable practices in its production and application.
In conclusion, 2-(3-(Pyridin-3
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